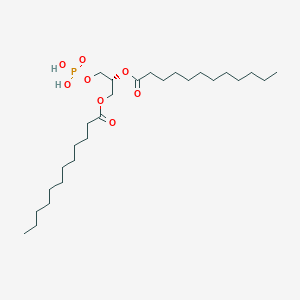![molecular formula C57H104O6 B1244245 TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)
TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6] is a triglyceride.
Aplicaciones Científicas De Investigación
Triacylglycerols Analysis in Diseases
Comprehensive analysis of triacylglycerols (TGs) is crucial for understanding their functions in diseases. Guan et al. (2017) employed ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry for the analysis of TGs with specific fatty acid chain compositions in various tissues. This study revealed specific TG metabolism in hepatocellular carcinoma, highlighting the importance of analyzing TGs with detailed fatty acid compositions in disease contexts (Guan et al., 2017).
Thermogravimetric Analysis Applications
Several studies have utilized thermogravimetric analysis (TG) in various scientific fields. For example:
- Kok et al. (1998) explored the effect of particle size on coal pyrolysis using TG/DTG, providing insights into the thermal behavior of coal (Kok et al., 1998).
- Ulerich et al. (1980) used a pressurized TG system to study sulfur dioxide reaction with limestone and dolomite, predicting desulfurization performance in combustion systems (Ulerich et al., 1980).
- Hua and Minnich (2014) analyzed heat conduction in TG using a new solution of the frequency-dependent Boltzmann transport equation, contributing to the understanding of heat conduction in solids (Hua & Minnich, 2014).
Other Applications
- In materials science, Bubnova et al. (2011) investigated thermoelectric materials like poly(3,4-ethylenedioxythiophene), utilizing TG parameters to optimize the thermoelectric figure of merit for energy harvesting applications (Bubnova et al., 2011).
- Perkins et al. (2007) conducted TG experiments to understand the kinetics of thermal ZnO dissociation, aiding the optimization of aerosol solar reactor designs (Perkins et al., 2007).
Propiedades
Fórmula molecular |
C57H104O6 |
|---|---|
Peso molecular |
885.4 g/mol |
Nombre IUPAC |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h17,20,25-27,29,54H,4-16,18-19,21-24,28,30-53H2,1-3H3/b20-17-,27-25-,29-26-/t54-/m1/s1 |
Clave InChI |
YZEDZPDPXZLZNB-YIECYNBOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)
![4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B1244178.png)

![phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244182.png)

![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)
![(1R,2R)-2-[(1R)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1244186.png)